![molecular formula C14H13N3O B2715918 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile CAS No. 1275856-40-0](/img/structure/B2715918.png)
4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile” is a chemical compound with the molecular formula C14H13N3O . It has a molecular weight of 239.27 . This compound is part of a class of compounds known as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via an amino group . The phenyl ring has a methoxymethyl group attached to it . The pyridine ring also has a carbonitrile group attached to it .Scientific Research Applications
Structural Analysis and Synthesis
Pyridine derivatives have been extensively studied for their structural properties and synthetic potential. For instance, the synthesis and structural analysis of related compounds through techniques like X-ray crystallography have provided insights into their molecular configurations, which are crucial for understanding their chemical reactivity and potential applications in materials science (Ganapathy et al., 2015). Additionally, the synthesis of pyridine derivatives has been explored for creating novel compounds with potential uses in various fields, including the development of new materials and as intermediates in the production of more complex molecules (Cetina et al., 2010).
Antiproliferative and Antimicrobial Activities
Some pyridine derivatives exhibit significant biological activities, such as antiproliferative effects against certain cancer cell lines. This indicates their potential utility in developing anticancer agents (Charris et al., 2021). Moreover, the antimicrobial properties of pyridine derivatives have been investigated, suggesting their application in creating new antimicrobial agents (Rostamizadeh et al., 2013).
Corrosion Inhibition
Research has also demonstrated the effectiveness of pyridine derivatives as corrosion inhibitors for metals, highlighting their potential industrial applications in protecting materials from corrosive environments (Ansari et al., 2015).
Future Directions
Given the potential biological activities of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives , “4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile” may also have interesting biological properties. Future research could focus on exploring its potential biological activities and developing efficient synthesis methods.
Properties
IUPAC Name |
4-[3-(methoxymethyl)anilino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-10-11-3-2-4-12(7-11)17-13-5-6-16-14(8-13)9-15/h2-8H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDFHZXUWZRJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

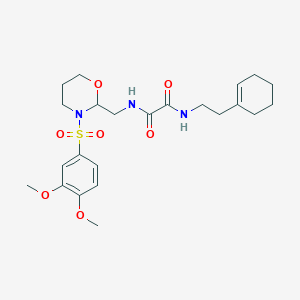
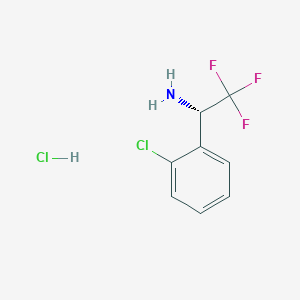
![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2715842.png)
![1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea](/img/structure/B2715843.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
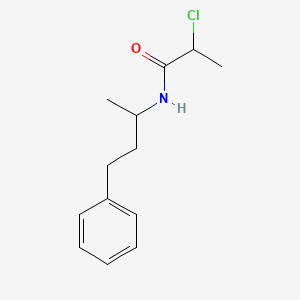
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)


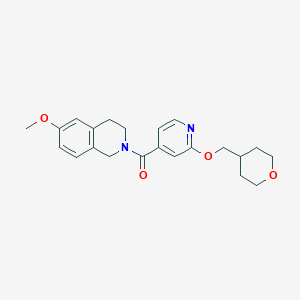
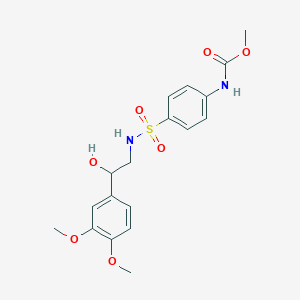
![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
